methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate
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Overview
Description
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a chloro group, and a nitro group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate typically involves multiple steps, including the introduction of the bromophenyl, chloro, and nitro groups. One common method involves the acylation of 3-bromophenylacetic acid with 4-chloro-5-nitrobenzoic acid, followed by esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The chloro group can be replaced with other groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzoic acid esters .
Scientific Research Applications
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The bromophenyl and nitro groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3-Bromophenyl)-acetylamino]-4-chloro-5-nitrobenzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
2-[2-(3-Bromophenyl)-acetylamino]-4-chloro-5-nitrobenzoic acid propyl ester: Similar structure but with a propyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12BrClN2O5 |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C16H12BrClN2O5/c1-25-16(22)11-7-14(20(23)24)12(18)8-13(11)19-15(21)6-9-3-2-4-10(17)5-9/h2-5,7-8H,6H2,1H3,(H,19,21) |
InChI Key |
DCLWAOVMECSHPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC(=CC=C2)Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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